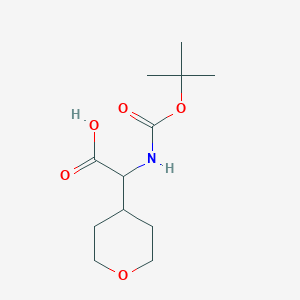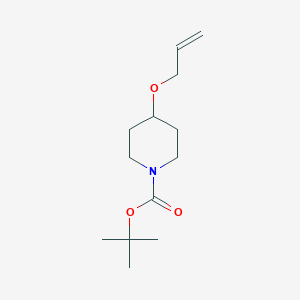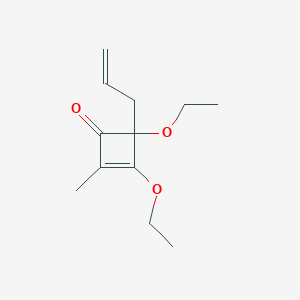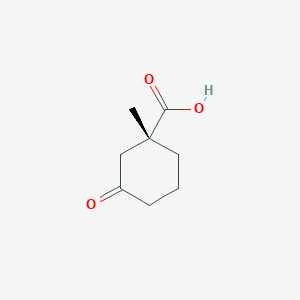
6-Bromo-5-hydroxypicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-hydroxypicolinic acid (BHPA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BHPA is a derivative of picolinic acid, which is a naturally occurring compound in the human body and is involved in various physiological processes.
Mecanismo De Acción
6-Bromo-5-hydroxypicolinic acid inhibits the activity of metalloproteases by chelating the zinc ion present in the active site of these enzymes. This results in the inhibition of the enzymatic activity, leading to the inhibition of various physiological processes, including tissue remodeling, angiogenesis, and inflammation. 6-Bromo-5-hydroxypicolinic acid also inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
6-Bromo-5-hydroxypicolinic acid has been shown to have various biochemical and physiological effects, including the inhibition of metalloproteases, the inhibition of cancer cell growth, and the induction of apoptosis. 6-Bromo-5-hydroxypicolinic acid has also been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Bromo-5-hydroxypicolinic acid has several advantages for lab experiments, including its high yield synthesis method, its stability under various conditions, and its potential applications in various fields. However, 6-Bromo-5-hydroxypicolinic acid also has some limitations, including its toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
6-Bromo-5-hydroxypicolinic acid has several potential future directions, including its use as a therapeutic agent for cancer and inflammatory disorders, its use as a tool for studying metalloprotease activity, and its use as a scaffold for the development of new drugs. Further research is needed to fully understand the potential applications of 6-Bromo-5-hydroxypicolinic acid in various fields and to develop new derivatives with improved properties.
Métodos De Síntesis
6-Bromo-5-hydroxypicolinic acid can be synthesized through various methods, including the reaction of 6-bromo-2-pyridinecarboxylic acid with hydroxylamine hydrochloride, followed by the addition of sodium hydroxide. Another method involves the reaction of 6-bromo-2-pyridinecarboxylic acid with hydroxylamine-O-sulfonic acid, followed by the addition of sodium hydroxide. Both methods result in the formation of 6-Bromo-5-hydroxypicolinic acid with a yield of around 70%.
Aplicaciones Científicas De Investigación
6-Bromo-5-hydroxypicolinic acid has been extensively studied for its potential applications in various fields, including biochemistry, biotechnology, and medicinal chemistry. 6-Bromo-5-hydroxypicolinic acid has been shown to inhibit the activity of metalloproteases, which are enzymes involved in various physiological processes, including tissue remodeling, angiogenesis, and inflammation. 6-Bromo-5-hydroxypicolinic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
6-bromo-5-hydroxypyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-5-4(9)2-1-3(8-5)6(10)11/h1-2,9H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOJATAPTVINKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587499 |
Source


|
| Record name | 6-Bromo-5-hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-hydroxypicolinic acid | |
CAS RN |
178876-92-1 |
Source


|
| Record name | 6-Bromo-5-hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)


![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)




![4,5,6,7-Tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B63614.png)

![5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one](/img/structure/B63617.png)


